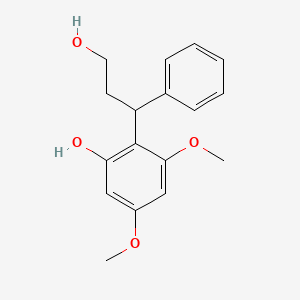
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol
説明
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPD is a member of the phenylpropylamine family and is structurally similar to the neurotransmitter dopamine.
作用機序
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol acts primarily as a dopamine D1 receptor agonist, but it also has some affinity for other dopamine receptors such as D2 and D3. By binding to these receptors, this compound can stimulate the release of dopamine in the brain, leading to increased activity in the dopaminergic system. This can improve motor function, mood, and cognitive abilities.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased dopamine release, improved motor function, and enhanced cognitive abilities. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol as a research tool is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine in a controlled manner, without the confounding effects of other neurotransmitters. However, this compound has some limitations as well. It has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, this compound can be toxic at high doses, making it important to use caution when working with this compound.
将来の方向性
There are a number of potential future directions for research on 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in treating substance use disorders. Additionally, this compound may have applications in the treatment of other neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Further research is needed to explore these possibilities and to better understand the mechanisms underlying this compound's effects.
Conclusion
In conclusion, this compound is a promising research tool with a range of potential therapeutic applications. Its specificity for dopamine receptors makes it a valuable tool for studying the dopaminergic system and its effects on behavior and cognition. While there are some limitations to working with this compound, its potential benefits make it an important area of study for researchers in the field of neuroscience.
科学的研究の応用
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. This compound acts as a dopamine agonist, meaning that it binds to dopamine receptors in the brain and stimulates their activity. This can lead to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease and depression.
特性
IUPAC Name |
2-(3-hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(8-9-18)12-6-4-3-5-7-12/h3-7,10-11,14,18-19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVGCDSWVPLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(CCO)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



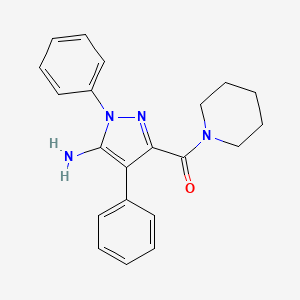
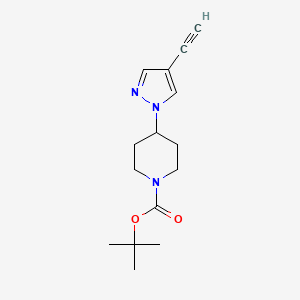
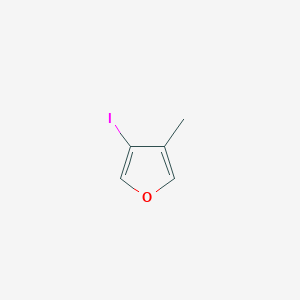
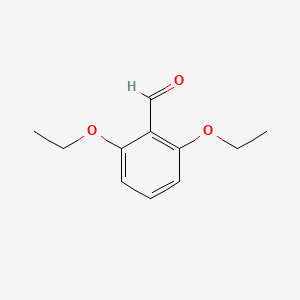
![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)
![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)
![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)
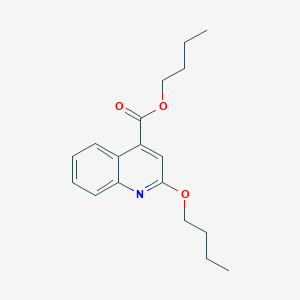
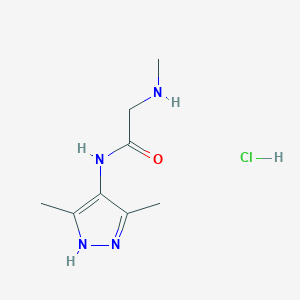


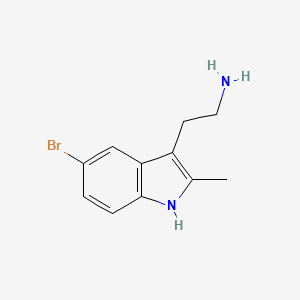
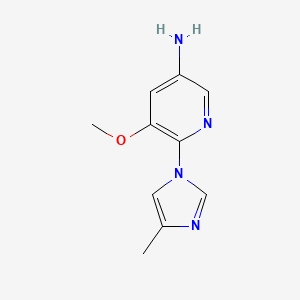
amine](/img/structure/B3210778.png)